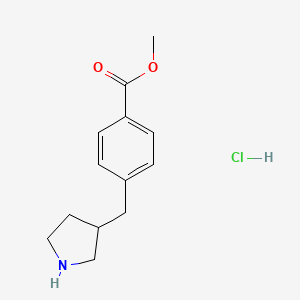
5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, also known as 4-chlorophenyl 4-methylpyrazole-3-carboxylate (CPMP), is an organic compound with a molecular formula of C9H9ClN2O2. It is a synthetic compound that is used in a variety of scientific applications, including as a reagent in organic synthesis and as a pharmaceutical ingredient in drug synthesis. CPMP is a white crystalline solid with a melting point of about 155°C.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
- The synthesis of pyrazole derivatives, including those structurally related to 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, often involves complex regiospecific processes. For instance, Kumarasinghe et al. (2009) demonstrated the synthesis of related compounds, emphasizing the importance of X-ray analysis for unambiguous structure determination due to the challenges in identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Anticancer Applications
- Pyrazole derivatives show significant potential as antimicrobial and anticancer agents. Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating higher anticancer activity compared to the reference drug, doxorubicin, and exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Condensed Pyrazoles and Applications
- Ethyl triflyloxy-1H-pyrazole-4-carboxylates, closely related to 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, have been used as precursors in cross-coupling reactions to create various condensed pyrazoles with potential applications in diverse chemical fields. These include Suzuki coupling and the formation of unexpected tetracyclic systems, as explored by Arbačiauskienė et al. (2011) (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Pharmacological Screening and Modifications
- Variants of 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid have been synthesized and subjected to pharmacological testing. For example, Srivastava et al. (2008) reported the synthesis of a biaryl pyrazole sulfonamide derivative, examining the impact of functional group replacement on CB1 receptor antagonism (Srivastava et al., 2008).
Synthesis of Unique Derivatives and Agricultural Applications
- Beck et al. (1988) described the synthesis of unique pyrazole derivatives, highlighting their role as chemical hybridizing agents in wheat and barley. This demonstrates the compound's significance in agricultural research (Beck, Lynch, & Wright, 1988).
Antioxidant Activity
- Umesha et al. (2009) investigated compounds structurally similar to 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid for their antioxidant properties, indicating their potential in combating oxidative stress-related disorders (Umesha, Rai, & Harish Nayaka, 2009).
Structural and Spectral Investigations
- Research by Viveka et al. (2016) focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, offering insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (Viveka et al., 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(13-14-10(6)11(15)16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWBFEYSOONJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1146222-41-4 | |
| Record name | 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)


amine](/img/structure/B1486631.png)






![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)
